molecular formula C25H25FN2O3S B606342 BRD0539

BRD0539

Cat. No.: B606342
M. Wt: 452.5 g/mol
InChI Key: CZOIXFMISSBIJL-DCEDVJGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0539 is a small-molecule inhibitor known for its ability to inhibit the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. This compound is cell-permeable and non-toxic, making it a valuable tool in gene-editing research. It has been identified as a potent inhibitor that disrupts the binding of Cas9 to DNA, thereby providing a means to control CRISPR-Cas9-based genome editing systems .

Biochemical Analysis

Biochemical Properties

BRD0539 has been shown to disrupt the interaction between the Streptococcus pyogenes Cas9 (SpCas9) and DNA . This interaction is crucial for the functioning of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .

Cellular Effects

In cellular assays, this compound has been shown to reversibly inhibit SpCas9 . This allows for dose and temporal control of SpCas9-based tools, including transcription activation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of the SpCas9-DNA interaction . This disruption prevents SpCas9 from binding to the protospacer adjacent motif, a necessary step for the functioning of the CRISPR-Cas9 system .

Temporal Effects in Laboratory Settings

This compound has been shown to be stable in human plasma . Its inhibitory effects on SpCas9 are reversible, allowing for control over the duration of its effects .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, its ability to reversibly inhibit SpCas9 suggests that its effects could be modulated by adjusting the dosage .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in have not been reported. Given its role as an inhibitor of SpCas9, it may interact with enzymes and cofactors involved in the CRISPR-Cas9 system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been reported. It has been shown to be cell-permeable, suggesting that it can cross cell membranes to exert its effects .

Subcellular Localization

The subcellular localization of this compound has not been reported. Given its role as an inhibitor of SpCas9, it is likely to be found in the nucleus where SpCas9 exerts its effects .

Chemical Reactions Analysis

BRD0539 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRD0539 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

BRD0539 is unique in its ability to specifically inhibit the activity of Streptococcus pyogenes Cas9 without affecting other CRISPR-associated nucleases such as FnCpf1. Similar compounds include:

This compound stands out due to its cell permeability, non-toxicity, and specificity for Streptococcus pyogenes Cas9, making it a valuable tool for gene-editing research .

Properties

IUPAC Name

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOIXFMISSBIJL-DCEDVJGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD0539
Reactant of Route 2
BRD0539
Reactant of Route 3
Reactant of Route 3
BRD0539
Reactant of Route 4
Reactant of Route 4
BRD0539
Reactant of Route 5
BRD0539
Reactant of Route 6
BRD0539
Customer
Q & A

Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?

A1: this compound, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that this compound binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, this compound binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.

Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to this compound's ability to inhibit CRISPR-Cas9?

A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active this compound molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.